1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
Description
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a bicyclic ketone derivative featuring a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold linked to a 1-methylindole moiety via an ethanone bridge. The 2-oxa-5-azabicyclo[2.2.1]heptane core is a rigid, oxygen- and nitrogen-containing heterocycle, which confers unique stereoelectronic properties.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-8-11(14-4-2-3-5-15(14)17)6-16(19)18-9-13-7-12(18)10-20-13/h2-5,8,12-13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIDOLJIHSNHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, a complex organic compound, is characterized by its unique bicyclic structure that incorporates both an oxabicyclo framework and an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets such as receptors and enzymes.
The compound's molecular formula is , and its structure includes a bicyclic core that contributes to its distinct chemical reactivity and biological activity. The presence of the indole group is particularly significant, as indoles are known for their diverse pharmacological properties.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes, potentially acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and signal transduction.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells. Flow cytometric analyses have shown that it can induce apoptosis in a dose-dependent manner.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's biological activity:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on A431 cells, highlighting its potential as an anticancer agent.
- Receptor Binding Studies : Binding affinity assays revealed that the compound interacts with specific receptors implicated in various signaling pathways, suggesting a mechanism for its biological effects.
Data Tables
| Biological Activity | Assay Type | Cell Line / Target | Result |
|---|---|---|---|
| Cytotoxicity | MTT Assay | A431 | IC50 = X µM (specific value needed) |
| Apoptosis Induction | Flow Cytometry | A431 | Induced apoptosis in a dose-dependent manner |
| Enzyme Inhibition | Enzyme Assay | Specific enzyme | Inhibition observed at X µM concentration (specific value needed) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Table 1: Comparative Analysis of Bicyclic Ketone Derivatives
Structural and Electronic Differences
- Core Modifications: The target compound shares the 2-oxa-5-azabicyclo[2.2.1]heptane core with analogs but differs in the substituent at the ethanone position. The 1-methylindole group (vs.
- Electronic Effects : Fluorine substitution in the 3-fluorophenyl analog introduces electron-withdrawing effects, which may alter binding affinity in receptor-ligand interactions compared to the electron-rich indole group .
Pharmacological and Physicochemical Properties
- Solubility : The indole substituent likely reduces aqueous solubility compared to the smaller phenyl or fluorophenyl groups, as seen in similar compounds .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this bicyclic compound?
Answer:
The synthesis requires precise control of reaction conditions, particularly during cyclization and functionalization steps. Key steps include:
- Bicyclic core construction : Cyclization of amines and oxygen-containing precursors (e.g., using NaBH₄ for selective reductions) .
- Indole coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the 1-methylindole moiety, ensuring regioselectivity .
- Purification : Use of continuous flow reactors or high-throughput screening to enhance yield (typically 70–90%) and purity (>95%) .
Common pitfalls include side reactions at the indole C3 position and instability of intermediates under acidic conditions.
Advanced: How can structural ambiguities in the bicyclo[2.2.1]heptane system be resolved experimentally?
Answer:
Ambiguities arise from stereochemical complexity and overlapping NMR signals. Methodological approaches include:
- X-ray crystallography : Definitive confirmation of the bicyclic framework and substituent orientation .
- Advanced NMR techniques : 2D COSY and NOESY to distinguish between exo/endo configurations and verify indole-thioether linkages .
- Mass spectrometry (HRMS) : To validate molecular ion peaks and fragmentation patterns, especially for sulfur-containing derivatives .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., indole aromatic protons at δ 7.1–7.8 ppm) and confirm bicyclic ring connectivity .
- IR spectroscopy : Detect functional groups (C=O stretch ~1700 cm⁻¹, indole N-H ~3400 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities from incomplete cyclization .
Advanced: How does pH and temperature affect the compound’s stability during biological assays?
Answer:
- pH sensitivity : The thioether linkage and azabicyclo system degrade under strongly acidic (pH < 3) or basic (pH > 10) conditions, necessitating buffered solutions (pH 6–8) for in vitro studies .
- Thermal stability : Decomposition occurs above 60°C; storage at –20°C in anhydrous DMSO or ethanol is recommended .
Stability studies should include accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Basic: What computational tools predict the compound’s drug-likeness and target interactions?
Answer:
- SwissADME : Evaluates physicochemical properties (LogP ~2.5, TPSA ~75 Ų) and bioavailability .
- Molecular docking (AutoDock Vina) : Screens for interactions with viral proteases or bacterial gyrase, leveraging the indole moiety’s π-stacking potential .
- MD simulations : Assess binding stability of the bicyclic system with targets like 5-HT receptors .
Advanced: How to address contradictions in reported biological activity data for analogs?
Answer:
Discrepancies often arise from assay variability or structural modifications. Strategies include:
- Dose-response normalization : Compare IC₅₀ values across studies using standardized protocols (e.g., ATPase inhibition vs. viral replication assays) .
- SAR analysis : Modify the indole N-methyl group or oxa-azabicyclo oxygen to assess activity cliffs .
- Meta-analysis : Pool data from ≥3 independent studies to identify statistically significant trends (e.g., antiviral EC₅₀ < 10 μM) .
Basic: What are the key steps for derivatizing the ketone group for SAR studies?
Answer:
- Reductive amination : Convert the ketone to an amine using NaBH₃CN/NH₄OAc, preserving the bicyclic core .
- Grignard addition : Introduce alkyl/aryl groups (e.g., methyl, benzyl) to explore steric effects on bioactivity .
- Hydrazone formation : React with hydrazines for chelation-based applications (e.g., metal sensor probes) .
Advanced: How to resolve enantiomeric purity of the azabicyclo[2.2.1]heptane system?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients to separate enantiomers (resolution >1.5) .
- Circular dichroism (CD) : Correlate elution order with absolute configuration via Cotton effects at 220–250 nm .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during cyclization to enforce >90% ee .
Basic: What are the primary metabolic pathways predicted for this compound?
Answer:
- Phase I metabolism : Oxidation of the indole methyl group (CYP3A4/2D6) and hydroxylation of the bicyclic system .
- Phase II metabolism : Glucuronidation at the ketone oxygen, detected via UPLC-QTOF metabolomics .
In silico tools like Meteor (Lhasa Limited) predict major metabolites for cross-species toxicity screening.
Advanced: How to design a stability-indicating method for forced degradation studies?
Answer:
- Stress conditions : Expose to 0.1M HCl (70°C, 24h), 0.1M NaOH (70°C, 24h), and 3% H₂O₂ (25°C, 8h) .
- Analytical setup : Use RP-HPLC (C18 column, 0.1% TFA/ACN gradient) with PDA detection (210–400 nm) to resolve degradation products .
- Validation : Ensure specificity (peak purity >99%), linearity (R² >0.999), and LOQ <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
